1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
Description
Significance of Indazole and Tetrahydroindazole (B12648868) Derivatives in Chemical Biology
Indazole and its partially saturated tetrahydroindazole derivatives are recognized for their wide-ranging pharmacological properties. These scaffolds are key components in a variety of biologically active molecules. For instance, certain tetrahydroindazole derivatives have been identified as potent and selective ligands for the sigma-2 receptor, which is implicated in central nervous system disorders and cancer. bldpharm.com Others have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and are targets for anti-cancer therapies. The versatility of the tetrahydroindazole core allows for structural modifications that can be tailored to interact with specific biological targets, leading to a broad spectrum of potential therapeutic applications.
Historical Context of Tetrahydroindazolamine Research and its Broader Family
The study of indazole derivatives dates back to the pioneering work of Emil Fischer. Historically, these compounds have been important intermediates in the synthesis of various organic molecules, including dyes and pharmaceuticals. The exploration of their saturated and partially saturated analogs, such as the tetrahydroindazoles, represents a more contemporary area of research. The introduction of an amine functional group to the tetrahydroindazole scaffold, creating tetrahydroindazolamines, further expanded the chemical space for drug discovery. These amino derivatives serve as crucial building blocks for creating more complex molecules with enhanced biological activity and improved pharmacokinetic profiles. While a detailed historical timeline for tetrahydroindazolamine research is not extensively documented, its roots are intertwined with the broader history of indazole synthesis and the ongoing quest for novel bioactive compounds.
Current Academic Landscape and Research Gaps Pertaining to 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
A review of the current scientific literature reveals a significant research gap concerning the specific compound This compound . While the broader class of tetrahydroindazole derivatives is the subject of ongoing investigation, this particular molecule is conspicuously absent from peer-reviewed research articles. Its existence is primarily noted in the catalogs of chemical suppliers, where it is listed with a CAS number of 1784538-48-2 and a molecular formula of C9H15N3. nih.govchemicalbook.com This indicates that while the compound has likely been synthesized, its chemical properties, potential biological activities, and synthetic methodology have not been publicly disclosed or explored in a systematic academic study. The lack of available data for this specific isomer, in contrast to the more studied 1,3-dimethyl-1H-indazol-6-amine, highlights a clear and unaddressed area within the field of indazole chemistry. bldpharm.com
Scope and Objectives of Focused Academic Inquiry on this compound
A focused academic inquiry into This compound is warranted to fill the existing knowledge void. The primary objectives of such a study would be to:
Develop and optimize a reliable synthetic route to produce the compound in sufficient quantities for thorough characterization and biological screening.
Conduct comprehensive structural and physicochemical characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
Perform a broad-based biological screening to identify any potential therapeutic applications. This could involve assays for its activity as a kinase inhibitor, a GPCR ligand, or its potential as an anti-inflammatory or analgesic agent, given the known activities of related compounds.
Investigate the structure-activity relationships of this compound in comparison to other isomeric and substituted tetrahydroindazole derivatives to understand the impact of the specific substitution pattern on its biological profile.
Such a research program would not only elucidate the properties of a novel chemical entity but also contribute to a deeper understanding of the broader family of tetrahydroindazole derivatives and their potential in medicinal chemistry.
Detailed Research Findings
As noted, there is a significant lack of published research on This compound . Therefore, the following data tables are presented as a template for the types of information that a focused academic inquiry should aim to collect.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| CAS Number | 1784538-48-2 |
| Predicted LogP | Data not available |
| Predicted pKa | Data not available |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in published literature |
| ¹³C NMR | Data not available in published literature |
| Mass Spectrometry (MS) | Data not available in published literature |
| Infrared (IR) Spectroscopy | Data not available in published literature |
Structure
3D Structure
Properties
CAS No. |
1784538-48-2 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h7H,3-5,10H2,1-2H3 |
InChI Key |
VVISMBSQVXRHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CC(CC2)N)C |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1,3 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 5 Amine and Its Analogs
Retrosynthetic Analysis and Key Precursors for the Tetrahydroindazole (B12648868) System
Retrosynthetic analysis of the 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine system reveals a logical pathway for its construction. The core tetrahydroindazole structure is a fused bicyclic system comprising a pyrazole (B372694) ring and a cyclohexene (B86901) ring. The most common and effective disconnection strategy involves breaking the pyrazole ring, which is a type of Paal-Knorr synthesis approach. wikipedia.org
This disconnection leads to two primary precursor types:
A 1,3-dicarbonyl compound embedded within a cyclohexane (B81311) ring. For the target molecule, this would be a substituted cyclohexane-1,3-dione, such as 2-acetyl-5-methylcyclohexane-1,3-dione.
A hydrazine (B178648) derivative . To form the N-1 methylated pyrazole ring, methylhydrazine is the required precursor.
The amine functionality at the C5 position can be introduced at various stages. It can be present in the cyclohexane-1,3-dione precursor, or it can be installed after the formation of the tetrahydroindazole core through functional group interconversion, for instance, via reductive amination of a corresponding ketone (a tetrahydroindazolone). nih.gov This strategic approach allows for modular synthesis where different precursors can be combined to generate a library of diverse analogs.
Classical Synthetic Routes to the Tetrahydroindazole Core
The most established and widely used method for constructing the tetrahydroindazole core is the Knorr pyrazole synthesis and its variation, the Paal-Knorr synthesis . wikipedia.orgresearchgate.netresearchgate.net This classical approach involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.
The general mechanism proceeds via the following steps:
Initial attack of one of the hydrazine nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl precursor.
Formation of a hydrazone intermediate.
Intramolecular cyclization through the attack of the second nitrogen atom on the remaining carbonyl group.
Dehydration to yield the aromatic pyrazole ring fused to the cyclohexane system.
This reaction is typically carried out under acidic or neutral conditions, with weak acids like acetic acid often used to accelerate the process. organic-chemistry.org For the synthesis of N-substituted tetrahydroindazoles, such as the N-1 methyl derivative, a substituted hydrazine like methylhydrazine is employed. The reaction of a 2-acyl-cyclohexane-1,3-dione with the substituted hydrazine leads directly to the formation of the fused heterocyclic system. nih.gov
Table 1: Overview of Classical Tetrahydroindazole Synthesis
| Reaction Type | Key Precursors | Typical Conditions | Product |
|---|
Novel and Advanced Synthetic Approaches for this compound
While classical methods are robust, recent research has focused on developing more advanced and efficient synthetic strategies. These modern approaches often utilize transition-metal catalysis to construct the indazole core with high atom economy and functional group tolerance. nih.govresearchgate.net One such strategy involves the Rh(III)/Cu(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation. nih.gov Although demonstrated for the synthesis of indazoles from imidates and nitrosobenzenes, the principle of transition-metal-catalyzed C-H activation and annulation represents a powerful tool for building complex heterocyclic architectures. nih.govcore.ac.uk
For the specific target compound, advanced synthesis may involve a multi-step sequence starting from commercially available materials. For instance, a common starting material is 1,4-dioxaspiro[4.5]decan-8-one, which can be acylated and then treated with a hydrazine to form the tetrahydroindazole core. nih.gov Subsequent functional group manipulations, such as amide coupling followed by deprotection and reductive amination, can be used to install the desired amine functionality. nih.gov These multi-step, modular routes provide the flexibility needed to synthesize a wide range of analogs for structure-activity relationship studies. nih.gov
The amine at the C5 position of the tetrahydroindazole ring can be a stereocenter, making the development of stereoselective synthetic methods highly valuable. Two primary strategies are employed to obtain enantiomerically pure or enriched tetrahydroindazolamines: chiral resolution and asymmetric synthesis.
Chiral Resolution: This method involves the separation of a racemic mixture of the target compound. One effective technique is the formation of diastereomeric salts using a chiral resolving agent. For example, racemic 7-amino-1-aryl-4,5,6,7-tetrahydro-indazol-4-ones have been successfully resolved via salt formation with O,O′-dibenzoyl tartaric acid. researchgate.net The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by crystallization.
Asymmetric Synthesis: This approach aims to create the desired stereocenter in a controlled manner. A powerful method involves the use of chiral auxiliaries, such as N-tert-butanesulfinamide. researchgate.net Reaction of this chiral auxiliary with a ketone precursor forms a chiral N-tert-butanesulfinyl imine. Subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, establishing the desired stereochemistry. ua.es This strategy has been widely applied in the stereoselective synthesis of various chiral amines and can be adapted for the synthesis of chiral tetrahydroindazolamines. nih.gov
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comthepharmajournal.com In the context of tetrahydroindazole synthesis, these principles can be applied to improve sustainability by using safer solvents, developing catalytic methods, and employing energy-efficient reaction conditions. ijpsjournal.comjddhs.com
Key green chemistry strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical CO₂. thepharmajournal.comjddhs.com
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Transition-metal-catalyzed C-H activation/annulation reactions are excellent examples of atom-economical processes. nih.gov
Catalysis: Utilizing catalytic reagents instead of stoichiometric ones to minimize waste. This includes acid/base catalysts, transition-metal catalysts, and biocatalysts. mdpi.com
Energy Efficiency: Employing methods like microwave-assisted synthesis or photochemical reactions that can reduce reaction times and energy consumption. mdpi.comthepharmajournal.com
Catalysis is a cornerstone of green chemistry. mdpi.com In tetrahydroindazole synthesis, both classical and modern methods rely heavily on catalysts.
Acid/Base Catalysis: The classical Paal-Knorr synthesis is typically catalyzed by acids. organic-chemistry.org Optimizing this process by using milder, recyclable acid catalysts or performing the reaction in water can significantly improve its environmental footprint.
Transition Metal Catalysis: Modern synthetic chemistry has seen a surge in the use of transition metals like palladium (Pd), rhodium (Rh), and copper (Cu) to catalyze the formation of heterocyclic rings. nih.govresearchgate.net These catalysts enable novel reaction pathways, such as C-H activation and cross-coupling reactions, which can construct the indazole scaffold in fewer steps and with higher efficiency compared to traditional methods. nih.govresearchgate.net For example, Rh(III)/Cu(II) co-catalyzed systems have been developed for the synthesis of 1H-indazoles through a sequential C-H activation and annulation cascade, providing a highly atom-efficient route. nih.gov
Table 2: Comparison of Catalytic Methods in Indazole Synthesis
| Catalytic Method | Catalyst Example | Reaction Type | Green Chemistry Advantage |
|---|---|---|---|
| Acid Catalysis | Acetic Acid, Iron(III) chloride | Paal-Knorr Condensation | Well-established, can be optimized with greener solvents. organic-chemistry.org |
Photocatalysis, particularly using visible light, has emerged as a powerful green chemistry tool. researchgate.net It allows for the activation of molecules under mild conditions, often at room temperature, using light as a clean energy source. nih.gov
Visible-light photoredox catalysis has been successfully applied to the synthesis of pyrazoles, the core ring system of indazoles. organic-chemistry.orgorganic-chemistry.org One reported method involves the reaction of hydrazines with Michael acceptors in the presence of an organic dye photocatalyst and air as the terminal oxidant. organic-chemistry.org The proposed mechanism involves the photocatalyst absorbing visible light and promoting the oxidation of hydrazine to diazene. This highly reactive intermediate then undergoes an addition reaction with the Michael acceptor, followed by cyclization and aromatization to yield the polysubstituted pyrazole. This approach avoids harsh reagents and high temperatures, making it an attractive green alternative for the synthesis of the pyrazole core of tetrahydroindazoles. organic-chemistry.orgnih.gov
Flow Chemistry Applications in Continuous Synthesis
Continuous flow chemistry has emerged as a powerful technology in the synthesis of active pharmaceutical ingredients (APIs), offering advantages in safety, efficiency, and scalability over traditional batch processes. While specific literature detailing the continuous synthesis of this compound is not abundant, the principles and methodologies applied to analogous heterocyclic systems, such as pyrazoles and other tetrahydroindazole derivatives, provide a strong indication of its feasibility and potential benefits.
Flow chemistry utilizes microreactors or tube reactors to perform chemical reactions in a continuous stream. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. For the synthesis of heterocyclic compounds, flow chemistry enables the safe handling of hazardous reagents and intermediates, which are often generated and consumed in situ, minimizing the risks associated with their accumulation in batch reactors.
A multi-step continuous-flow approach has been successfully employed for the synthesis of various heterocyclic scaffolds. For instance, the synthesis of 1,4,6,7-tetrahydro-5H- google.comresearchgate.netnih.govtriazolo[4,5-c]pyridines, which are structurally related to tetrahydroindazoles, has been achieved through a two-step continuous-flow strategy. rsc.org This method highlights the potential for temperature-controlled regioselectivity and the safe use of azides in cycloaddition reactions. rsc.org Such a strategy could be adapted for the synthesis of the this compound core, potentially starting from readily available precursors and involving a cyclization step under flow conditions.
The table below illustrates a hypothetical continuous flow process for the synthesis of a tetrahydroindazole scaffold, based on methodologies reported for similar heterocyclic systems.
| Step | Reaction | Reagents & Conditions | Reactor Type | Residence Time | Yield |
| 1 | Cyclocondensation | Substituted cyclohexanedione, dimethylhydrazine, acidic catalyst, solvent (e.g., EtOH), 80-120 °C | Heated Coil Reactor | 10-30 min | >90% |
| 2 | Amination | Tetrahydroindazolone intermediate, reducing agent (e.g., NaBH(OAc)3), amine source (e.g., NH3), solvent (e.g., MeOH), 20-50 °C | Packed-Bed Reactor | 5-15 min | >80% |
This is a representative table based on analogous syntheses; specific conditions for this compound may vary.
Chemical Modifications and Derivatization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The primary amino group at the C-5 position is a key handle for derivatization. Standard functionalization reactions can be employed to introduce a wide variety of substituents. These include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to produce secondary or tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These modifications can significantly impact the physicochemical properties of the molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for its biological activity.
The indazole ring system itself provides opportunities for further substitution.
N-alkylation: The nitrogen atoms of the pyrazole ring can be alkylated. The regioselectivity of N-alkylation of the indazole scaffold is influenced by both steric and electronic effects of the substituents on the ring, as well as the choice of alkylating agent and reaction conditions. nih.govbeilstein-journals.orgresearchgate.net For a 1,3-disubstituted indazole, the remaining nitrogen atom can be a target for alkylation. The use of different bases and solvents can direct the alkylation to either the N-1 or N-2 position. nih.gov
C-substitution: While the tetrahydro portion of the ring is saturated, the pyrazole ring can potentially undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. More commonly, functional groups are introduced at the carbon skeleton prior to the cyclization reaction to form the indazole ring. For instance, modifications at the C-4, C-6, and C-7 positions of the cyclohexene ring of the tetrahydroindazole scaffold have been explored to investigate their impact on biological activity. nih.gov
The following table summarizes some reported N-alkylation conditions for the indazole scaffold.
| Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH / THF | >99:1 | nih.gov |
| 3-COMe-1H-indazole | n-Pentyl bromide | NaH / THF | >99:1 | nih.gov |
| 7-NO2-1H-indazole | n-Pentyl bromide | NaH / THF | 4:96 | nih.gov |
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing toxicity. The indazole ring is a well-known bioisostere for other aromatic systems like indole (B1671886) and phenol. pharmablock.com
Within the this compound scaffold, several bioisosteric replacements can be envisioned:
Indazole Core: The indazole ring itself can be considered a bioisostere of a substituted aniline (B41778) or other bicyclic aromatic systems.
Amino Group: The amino group at C-5 could be replaced with other functionalities like a hydroxyl group, a small alkyl group, or a halogen to probe the importance of the hydrogen bond donor and basicity at this position.
Methyl Groups: The methyl groups at C-1 and C-3 could be replaced with other small alkyl groups or bioisosteric groups like a cyclopropyl (B3062369) ring to explore the steric and electronic requirements of the binding pocket. For instance, replacing a methyl group with a trifluoromethyl group can significantly alter the electronic properties of the molecule.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic research to improve the efficiency and practicality of synthetic routes. For the synthesis of substituted tetrahydroindazoles, various parameters can be fine-tuned to maximize yields and purity.
Key areas for optimization include:
Catalyst Screening: For cyclization reactions, screening different acid or base catalysts can significantly impact the reaction rate and yield.
Solvent Effects: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. For N-alkylation of indazoles, the solvent has been shown to play a crucial role in determining the regioselectivity. nih.gov
Temperature and Reaction Time: These parameters are often interdependent and need to be carefully optimized to ensure complete conversion of starting materials while minimizing the formation of byproducts.
Purification Methods: Developing efficient purification strategies, such as crystallization or chromatography, is essential for obtaining the final compound in high purity.
A study on the synthesis of highly substituted tetrahydroindazolone derivatives demonstrated an efficient chemo- and regioselective method under microwave irradiation, which significantly reduced reaction times and improved yields. researchgate.net Another report on the improvement of synthetic methods for indazoles highlighted that raising the yield, shortening the reaction time, and simplifying the post-treatment are key objectives. researchgate.net
The following table provides an example of reaction condition optimization for a key step in a hypothetical synthesis of a tetrahydroindazole derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid (10) | Ethanol | 80 | 12 | 65 |
| 2 | p-TsOH (5) | Ethanol | 80 | 8 | 78 |
| 3 | p-TsOH (5) | Toluene | 110 | 6 | 85 |
| 4 | Sc(OTf)3 (2) | Toluene | 110 | 4 | 92 |
This table represents a typical optimization study for a cyclocondensation reaction.
Extensive Search Reveals Limited Public Data on the Pharmacological Profile of this compound
A comprehensive review of scientific literature and chemical databases indicates a significant lack of published research on the specific molecular pharmacology of this compound. While the parent structures, indazole and 4,5,6,7-tetrahydro-1H-indazole, are recognized as important scaffolds in medicinal chemistry, appearing in a variety of biologically active agents, the specific dimethylated amine derivative requested does not have detailed pharmacological data available in the public domain to populate the specified research outline.
The indazole nucleus is a key component in numerous compounds developed for a range of therapeutic targets, including oncology and inflammation. nih.gov Derivatives of the saturated tetrahydroindazole core, in particular, have been explored as kinase inhibitors and for activity on central nervous system targets. myskinrecipes.com For instance, the related chiral intermediate, (R)-4,5,6,7-tetrahydro-1H-indazol-5-amine, is noted for its utility in the synthesis of selective enzyme inhibitors. myskinrecipes.com
However, despite the interest in the broader chemical class, specific experimental results for this compound are not present in the reviewed literature. There is no available data concerning its receptor binding affinities, enzyme inhibition kinetics, or its potential role in modulating protein-protein interactions. Furthermore, without identified molecular targets, there are no corresponding studies on its binding modes, such as detailed ligand-protein interaction analyses or investigations into allosteric modulation mechanisms.
Studies on analogous but structurally distinct compounds, such as 1,3-dimethyl-1H-indazol-6-amine, have been published, including crystallographic data and investigations into their potential as anticancer agents via inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.govnih.gov However, this compound is an aromatic indazole with a different substitution pattern and its pharmacological properties cannot be directly extrapolated to the tetrahydro-indazole derivative .
Molecular Recognition and Mechanistic Pharmacology of 1,3 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 5 Amine
Intracellular Signaling Pathway Perturbations (in vitro studies)
Direct investigations into the effects of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine on intracellular signaling cascades have yet to be published. However, studies on closely related 1,3-dimethyl-1H-indazole derivatives offer a predictive framework for its potential biological activity.
Research into the anticancer properties of novel 1,3-dimethyl-6-amino-1H-indazole derivatives has revealed specific perturbations in key signaling pathways. One of the most notable compounds from this series, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has been shown to selectively activate the extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma (FaDu) cells. nih.gov This selective activation suggests a potential role for related compounds in modulating cellular processes such as proliferation, differentiation, and survival, which are regulated by the MAPK/ERK pathway.
The study also highlighted that this compound suppressed the expression of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune evasion in cancer. nih.gov The suppression of IDO1, coupled with the activation of the ERK pathway, points towards a multi-faceted mechanism of action that could be relevant for this compound.
Table 1: Effects of a Structurally Related Compound on Intracellular Signaling
| Compound | Cell Line | Pathway Affected | Observed Effect |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (Hypopharyngeal Carcinoma) | MAPK/ERK | Selective activation |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (Hypopharyngeal Carcinoma) | IDO1 Expression | Concentration-dependent suppression |
Structure-Mechanism Relationship (SMR) Studies
The relationship between the chemical structure of a compound and its biological mechanism is fundamental to medicinal chemistry. For the tetrahydroindazole (B12648868) scaffold, specific structural motifs are known to influence molecular activity and target selectivity.
While specific SMR studies for this compound are not available, research on other tetrahydroindazole derivatives has identified key structural features that determine their pharmacological profiles. For instance, modifications at the C7 position of the tetrahydroindazole ring have been shown to be critical for the inhibitory activity against CDK2/cyclin complexes. nih.gov The introduction of electron-withdrawing groups at this position can lead to more favorable binding interactions. nih.gov
Furthermore, the nature of the substituent at the 1-position of the indazole ring can significantly influence selectivity. For example, in a series of tetrahydroindazole-based cannabinoid-1 (CB1) receptor inverse agonists, variations in the substituent at this position were explored to optimize potency and peripheral selectivity. nih.gov The 1,3-dimethyl substitution pattern in the subject compound is therefore likely to play a crucial role in defining its target profile and potency. The 5-amino group is another key feature that can participate in hydrogen bonding interactions with target proteins, contributing to binding affinity and specificity.
The stereochemistry of a molecule can have a profound impact on its interaction with biological targets, which are themselves chiral. The tetrahydroindazole core of this compound contains stereocenters, meaning that it can exist as different stereoisomers. Although specific studies on the stereochemistry of this compound and its influence on mechanistic pathways have not been reported, it is a well-established principle in pharmacology that different enantiomers or diastereomers of a drug can exhibit distinct pharmacological and toxicological properties.
For example, the differential binding of stereoisomers to their target receptors can lead to variations in potency and efficacy. The specific three-dimensional arrangement of the dimethyl groups and the amino group on the tetrahydroindazole scaffold will determine the precise fit and interactions with its biological target, thereby influencing the downstream signaling events. Future research should focus on the synthesis and pharmacological evaluation of the individual stereoisomers of this compound to fully elucidate its structure-mechanism relationship.
Structure Activity Relationship Sar and Lead Optimization Studies of 1,3 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 5 Amine Analogs
Design Principles for Novel 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine Derivatives
Systematic Substituent Effects on Molecular Activity
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole ring. nih.gov SAR studies have demonstrated that even subtle changes can lead to substantial differences in potency and selectivity. nih.gov
For example, in a series of 1H-indazole-3-amine derivatives designed as antitumor agents, the substituent at the C-5 position of the indazole ring had a marked effect on the anti-proliferative activity against the Hep-G2 cell line. nih.gov The general trend for activity was observed in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent, highlighting the importance of fluorine substitution at the interposition for antitumor activity. nih.gov
Similarly, in the optimization of trypanothione synthetase inhibitors, substitution on the indazole ring was critical. An electron-donating group at the 3-position resulted in a 10-fold loss of potency, whereas an electron-withdrawing group, like a trifluoromethyl, restored the activity. nih.gov Furthermore, a 25-fold increase in potency was achieved with a 3,5-dichloro analog, suggesting a favorable specific interaction. nih.gov
Table 1: Effect of Substitution on the Activity of Indazole Analogs
| Parent Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 1H-indazol-3-amine | C-5 | 3,5-difluorophenyl | High antiproliferative activity | nih.gov |
| 1H-indazol-3-amine | C-5 | 4-fluorophenyl | Moderate antiproliferative activity | nih.gov |
| Indazole Analog | 3-position | Electron-donating group | 10-fold loss in potency | nih.gov |
| Indazole Analog | 3-position | Trifluoromethyl (electron-withdrawing) | Potency regained | nih.gov |
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This method begins by screening low molecular weight fragments that bind weakly to the target protein. nih.govastx.com High-resolution X-ray crystallography is then typically used to characterize the binding of these fragments, providing crucial insights for optimizing their interactions and guiding their evolution into high-affinity leads. nih.gov
The process involves adding substituents to the fragment at specific positions known as growth vectors to create complementary interactions with the target protein. nih.govrsc.org The synthetic tractability of elaborating these growth vectors is a critical factor in selecting a fragment for further development. nih.gov In the context of indazole derivatives, FBDD has been successfully used to discover inhibitors for targets such as Fibroblast growth factor receptors (FGFRs). nih.gov This fragment-led de novo design approach led to the identification of 1H-indazole-based derivatives with excellent ligand efficiencies. nih.gov The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment for kinases. nih.govmdpi.com
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model defines the types of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships necessary for optimal interaction with a specific target receptor. univ-tlemcen.dz
For indazole derivatives, pharmacophore mapping has been employed to design potent inhibitors. For example, a study on indazole derivatives as HIF-1α inhibitors generated a five-point pharmacophore hypothesis. nih.gov This model can be used in conjunction with 3D-QSAR contour maps to guide the design of new, more potent inhibitors. nih.gov By understanding the key interaction points, medicinal chemists can design novel molecules that fit the pharmacophoric requirements, thereby increasing the probability of desired biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. nih.govnih.gov This method is instrumental in understanding the structural requirements for activity and in predicting the potency of newly designed molecules. nih.gov
Development of Predictive QSAR Models (2D and 3D)
Both 2D and 3D-QSAR models are developed to predict the activity of indazole analogs. 2D-QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and constitutional descriptors. 3D-QSAR, on the other hand, utilizes information from the 3D conformation of the molecules. nih.gov
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common in 3D-QSAR. nih.gov These methods calculate steric and electrostatic fields around aligned molecules to build a predictive model. nih.gov For indazole derivatives targeting HIF-1α, both field- and Gaussian-based 3D-QSAR studies have been performed to understand the factors influencing inhibitory potency. nih.gov The statistical robustness of these models is validated to ensure their predictive power. nih.govnih.gov
Table 2: Comparison of 2D and 3D QSAR Modeling Approaches
| Model Type | Description | Input Data | Common Techniques | Key Output |
|---|---|---|---|---|
| 2D-QSAR | Correlates activity with 2D structural properties. nih.gov | Molecular descriptors from 2D structure (e.g., connectivity, counts of atoms/bonds). | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). nih.govnih.gov | A mathematical equation relating descriptors to activity. nih.gov |
| 3D-QSAR | Correlates activity with 3D properties. nih.gov | 3D molecular alignment and calculated interaction fields (steric, electrostatic). nih.gov | CoMFA, CoMSIA. nih.gov | 3D contour maps indicating favorable/unfavorable regions for substituents. nih.gov |
Interpretation of QSAR Descriptors and Their Influence on Activity
The interpretation of QSAR models provides valuable insights into the SAR of a compound series. The descriptors included in a QSAR model represent specific physicochemical properties that influence biological activity. nih.gov For example, a 2D-QSAR model might identify descriptors related to molecular size, shape, and electronic properties as being crucial for activity. nih.gov
In 3D-QSAR, the output is often visualized as contour maps. nih.gov These maps highlight regions in 3D space where certain properties are predicted to enhance or diminish activity. For instance:
Steric Maps: Green contours may indicate regions where bulky substituents are favored, while yellow contours might suggest that steric bulk is detrimental to activity.
Electrostatic Maps: Blue contours can show areas where electropositive groups increase potency, whereas red contours may indicate regions where electronegative groups are preferred.
By analyzing these maps, chemists can rationally design new analogs with modifications in the suggested regions to improve their interaction with the biological target. nih.gov For indazole derivatives, these maps provide a structural framework for designing new inhibitors by understanding the variability in activity based on steric and electrostatic properties. nih.gov
Conformational Analysis and its Impact on SAR
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For analogs of this compound, the conformational flexibility of the tetrahydro-fused ring system significantly influences the spatial presentation of key pharmacophoric features, thereby impacting the structure-activity relationship (SAR).
The core structure of these analogs consists of a planar pyrazole (B372694) ring fused to a non-aromatic, six-membered carbocyclic ring. While the indazole portion is largely rigid, the saturated nature of the 4,5,6,7-tetrahydro ring imparts considerable conformational flexibility. This flexibility, and the energetic preferences for certain conformations, are pivotal for understanding how structural modifications translate into changes in biological activity.
The 4,5,6,7-tetrahydro ring can adopt several conformations, primarily variations of chair, boat, and twist-boat forms, similar to cyclohexane (B81311). The fusion of the pyrazole ring and the presence of substituents dictate the most stable conformation. In the case of this compound, the key substituent is the 5-amino group. The orientation of this amine group, whether axial or equatorial, is a direct consequence of the ring's conformation and is crucial for its interaction with target proteins.
Influence of the 5-Amino Group Orientation
Computational studies and principles of conformational analysis suggest that the tetrahydro ring will preferentially adopt a conformation that minimizes steric hindrance. Generally, a substituent on a cyclohexane-like ring is more stable in an equatorial position compared to an axial position. This is due to the avoidance of 1,3-diaxial interactions, which are sterically unfavorable.
Equatorial Conformation: When the 5-amino group is in an equatorial position, it is more exposed and accessible for forming hydrogen bonds or other interactions with a receptor binding pocket. This orientation is often associated with higher biological activity.
Axial Conformation: An axial 5-amino group is more sterically hindered by the ring structure itself and by adjacent axial hydrogen atoms. This can impede its ability to optimally engage with a biological target, potentially leading to lower affinity and reduced activity.
The equilibrium between these two conformations is dynamic, but one is typically energetically favored. The energy difference between the equatorial and axial conformers will determine the predominant population of the molecule in its active conformation.
| Conformer | Position of 5-Amino Group | Relative Stability | Potential Impact on Activity |
|---|---|---|---|
| Chair (Equatorial) | Equatorial | More Stable | Higher - Favorable for receptor binding |
| Chair (Axial) | Axial | Less Stable | Lower - Steric hindrance may impede binding |
Impact of Substitutions on Conformational Preference
Lead optimization studies often involve the introduction of various substituents to probe the SAR. In the context of this compound analogs, substitutions on the tetrahydro ring can significantly alter the conformational equilibrium and, consequently, the biological activity.
For instance, the introduction of a bulky substituent at a neighboring position (e.g., C4 or C6) could influence the preferred conformation of the ring to alleviate steric strain. This, in turn, could lock the 5-amino group into a more or less favorable orientation for receptor binding.
Detailed research findings from computational modeling and nuclear magnetic resonance (NMR) studies on related scaffolds have shown that the energy barrier for ring inversion is a key parameter. A lower energy barrier allows the molecule to more easily adopt the necessary conformation for binding, which might be beneficial. Conversely, a rigidified analog that is pre-organized in the bioactive conformation can exhibit enhanced potency.
| Analog Substitution | Potential Conformational Effect | Hypothesized SAR Impact |
|---|---|---|
| Small substituent at C4/C6 | Minor perturbation of chair-boat equilibrium. | Activity may be retained or slightly modified depending on the substituent's nature. |
| Bulky substituent at C4/C6 | May shift the equilibrium to favor a conformation that minimizes steric interactions, potentially forcing the 5-amino group into a specific orientation. | Activity could be enhanced if the favored conformation is the bioactive one, or diminished otherwise. |
| Introduction of a double bond (unsaturation) in the tetrahydro ring | Reduces conformational flexibility, leading to a more planar ring system. | Could increase or decrease activity by altering the geometry and accessibility of the 5-amino group. |
Computational and Theoretical Investigations of 1,3 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 5 Amine
Molecular Docking Simulations and Binding Site Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its target protein.
Docking simulations can be performed using different degrees of molecular flexibility. In rigid docking , both the ligand and the receptor are treated as fixed, rigid bodies. This approach is computationally fast but may not accurately represent the "induced fit" phenomenon where both molecules may change conformation upon binding.
A more advanced approach is flexible docking , which allows for conformational changes. This can range from partial flexibility, where only the ligand or specific amino acid side chains in the receptor's active site are allowed to move, to fully flexible docking, where the entire protein backbone may also exhibit mobility. Studies on various indazole derivatives often employ flexible docking to achieve more accurate predictions of binding poses. jocpr.comjmchemsci.com For instance, in silico molecular docking studies of 1-trityl-5-azaindazole derivatives were performed to predict and identify promising candidates as DNA-interactive moieties. jocpr.com
After generating various possible binding poses, a scoring function is used to estimate the binding affinity for each pose and rank them. Scoring functions are mathematical models that approximate the free energy of binding. They typically account for factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. The output is often a numerical score, such as a binding energy value, where a more negative value typically indicates a stronger predicted interaction. jocpr.com
Docking validation is a critical step to ensure the reliability of the simulation protocol. A common method is to re-dock a known co-crystallized ligand back into its protein's binding site. A successful validation is typically marked by the docking program's ability to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
In studies involving related indazole compounds, docking has been used to predict interactions with cancer-related proteins like Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR). jocpr.comjocpr.com The results from these simulations can guide the synthesis of novel derivatives with potentially enhanced biological activity. jocpr.com
Table 1: Example of Molecular Docking Data for a Related Indazole Derivative Against a Target Protein This table presents illustrative data from studies on analogous compounds to demonstrate typical outputs of docking simulations.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 1-trityl-5-azaindazole derivative | MDM2 receptor bind p53 | -359.20 | GLN72, HIS73 | jocpr.comjocpr.comresearchgate.net |
| 1-trityl-5-azaindazole derivative | PBR | -286.37 | LEU43, GLN109, ILE141, LYS140 | jocpr.comjocpr.comresearchgate.net |
| Substituted 4,5,6,7-tetrahydro-1H-indazole derivative | DNA gyrase (1KZN) | Not specified | Excellent bonding interactions reported | jmchemsci.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the behavior of a compound in a realistic environment, such as in solution or bound to a protein.
MD simulations can be used to explore the conformational landscape of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine in an aqueous environment. Such simulations would reveal the molecule's preferred shapes (conformations), the flexibility of its tetrahydro-indazole ring system, and the dynamics of its dimethyl and amine substituents. The simulation tracks the trajectory of each atom over time, allowing for the analysis of structural parameters like bond lengths, angles, and dihedral angles. This information is crucial for understanding how the molecule might present itself to a biological target.
Following molecular docking, MD simulations are frequently employed to assess the stability of the predicted protein-ligand complex. A simulation is initiated with the best-docked pose, and the system's evolution is monitored over a period of nanoseconds or even microseconds. Key analyses include:
Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over the simulation time. A stable RMSD for the ligand indicates that it remains securely in the binding pocket.
Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are more mobile or flexible.
Interaction Analysis: The persistence of key interactions, such as hydrogen bonds identified in the docking pose, can be monitored throughout the simulation to confirm their stability.
These simulations provide a more dynamic and rigorous assessment of binding than static docking alone and can help differentiate between promising and non-viable drug candidates. nih.gov
Table 2: Typical Parameters for a Protein-Ligand MD Simulation This table outlines general parameters commonly used in MD simulations for studying protein-ligand complexes.
| Parameter | Typical Value / Condition |
|---|---|
| Software | GROMACS, AMBER, NAMD |
| Force Field | CHARMM, AMBER, OPLS |
| Solvent Model | TIP3P, SPC/E (Explicit Water) |
| System Neutralization | Addition of counter-ions (e.g., Na+, Cl-) |
| Simulation Time | 100 - 1000 nanoseconds |
| Temperature | 300 K (controlled by thermostat) |
| Pressure | 1 bar (controlled by barostat) |
| Integration Time Step | 2 femtoseconds |
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide highly accurate information about molecular geometries, reaction energies, and electronic properties. openaccesspub.org
For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure with high precision.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule by calculating properties such as the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to interaction.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. openaccesspub.orgnih.gov
Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to confirm the structure.
Studies on other indazole derivatives have utilized DFT to understand their physicochemical properties and tautomeric stability, providing a solid foundation for similar investigations into the title compound. nih.govresearchgate.net
Table 3: Example of Properties Calculated via DFT for Indazole Derivatives This table shows representative data from DFT studies on related compounds.
| Calculated Property | Typical Finding / Value | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Energy Gap | ~4-5 eV | Indicates chemical reactivity and kinetic stability. | nih.gov |
| Dipole Moment | ~2-5 Debye | Relates to the molecule's polarity and solubility. | researchgate.net |
| Tautomer Stability | Calculated energy differences (kJ/mol) | Predicts the most stable tautomeric form in the gas phase or solution. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps of positive and negative potential | Identifies sites for electrophilic and nucleophilic attack. | researchgate.net |
Electronic Structure Properties and Reactivity Prediction
There is no published research detailing the electronic structure of this compound. Consequently, critical parameters derived from such studies are unavailable. These would typically include:
Molecular Orbital Analysis: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental for predicting chemical reactivity, is not documented.
Electron Density Distribution: Maps of electron density and electrostatic potential, which provide insights into the molecule's reactive sites for electrophilic and nucleophilic attack, have not been calculated or published.
Reactivity Descriptors: Global and local reactivity descriptors, such as electronegativity, hardness, softness, and Fukui functions, have not been reported for this compound.
A data table for these properties cannot be generated due to the absence of source information.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Computational predictions of the spectroscopic properties of this compound are not found in the current body of scientific literature. Such in silico predictions are invaluable for the structural elucidation and characterization of novel compounds. The missing data includes:
Nuclear Magnetic Resonance (NMR): Predicted ¹H and ¹³C NMR chemical shifts, which are essential for confirming the molecular structure, are not available.
Infrared (IR): Theoretical IR spectra, which help identify functional groups and vibrational modes of the molecule, have not been computed.
UV-Visible (UV-Vis): Predictions of electronic transitions and maximum absorption wavelengths (λmax), which characterize the compound's response to ultraviolet and visible light, are also absent.
Without computational studies, a data table of predicted spectroscopic values cannot be compiled.
In Silico Property Prediction (Mechanistic and Design Focus)
Theoretical Absorption, Distribution, Metabolism, Excretion (ADME) Prediction
No in silico ADME predictions for this compound have been published. These predictions are crucial in the early stages of drug discovery to assess the potential pharmacokinetic profile of a compound. The specific unavailable parameters include:
Lipophilicity (LogP): A key indicator of a compound's solubility and permeability.
Polar Surface Area (PSA): Used to predict cell permeability.
Lipinski's Rule of 5 Compliance: A set of criteria to evaluate the drug-likeness of a molecule.
Cytochrome P450 (CYP450) Inhibition: Predictions of potential interactions with major drug-metabolizing enzymes.
As this data is not available, a predictive ADME table cannot be presented.
Theoretical Toxicity Prediction
There is a lack of publicly available in silico toxicity predictions for this compound. These computational models are vital for identifying potential safety liabilities of chemical compounds early in development. The unavailable theoretical assessments include:
Ames Test Prediction: An in silico model to predict the mutagenic potential of a compound.
Carcinogenicity Prediction: Computational estimations of the likelihood that a substance can cause cancer.
Due to the absence of these specific computational toxicology studies, a data table summarizing the theoretical toxicity profile cannot be provided.
Advanced Spectroscopic and Analytical Methodologies for Research on 1,3 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 5 Amine
High-Resolution Mass Spectrometry for Metabolite Identification (in research settings)
High-resolution mass spectrometry (HRMS), particularly techniques like UHPLC-Q-Orbitrap MS, is indispensable for identifying metabolites of parent compounds in complex biological matrices. nih.gov In a research context, understanding the metabolic fate of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is crucial. While specific metabolic data for this compound is not publicly available, the established metabolic pathways for related indazole-containing compounds provide a predictive framework for its biotransformation. nih.govnih.gov
Incubation with human liver microsomes (HLMs) is a standard in vitro method to simulate Phase I and Phase II metabolism. nih.govnih.gov For indazole derivatives, common metabolic transformations include hydroxylation, dehydrogenation, N-dealkylation, and glucuronidation. nih.gov Using HRMS, potential metabolites of this compound could be identified by detecting specific mass shifts from the parent molecule.
Table 1: Predicted Phase I Metabolites of this compound
| Predicted Biotransformation | Mass Shift (Da) | Potential Site of Modification |
|---|---|---|
| Hydroxylation | +15.9949 | Tetrahydro ring (C4, C6, C7), Methyl groups |
| Dehydrogenation | -2.0156 | Tetrahydro ring |
| N-Demethylation | -14.0157 | N1-methyl or C3-methyl group |
| Oxidation (Ketone formation) | +13.9792 | Secondary alcohol from hydroxylation |
HRMS provides highly accurate mass measurements (typically with an error <5 ppm), which allows for the confident assignment of elemental formulas to metabolite peaks. nih.govnih.gov Subsequent MS/MS fragmentation analysis helps to pinpoint the site of metabolic modification by comparing the fragmentation pattern of the metabolite to that of the parent compound. mdpi.com For instance, a hydroxylation on the tetrahydro ring would result in a different fragmentation pattern than a hydroxylation on one of the N-methyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and spatial arrangement of atoms.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A complete assignment of the proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While a full, published spectrum for the specific title compound is not available, data from closely related 5-amino-tetrahydro-indazole derivatives allows for a reliable prediction of its spectral characteristics. nih.gov
¹H NMR: This spectrum would show distinct signals for the two methyl groups (N1-CH₃ and C3-CH₃), the protons on the tetrahydro ring (CH₂ at C4, C6, C7 and the CH at C5), and the amine (NH₂) protons.
¹³C NMR: This spectrum would reveal signals for all nine carbon atoms in the molecule, including the aliphatic carbons of the tetrahydro ring and the carbons of the pyrazole (B372694) ring.
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks, crucial for tracing the connectivity of the protons on the tetrahydro-ring, for example, identifying the neighbors of the H5 proton. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the molecular structure, for instance, by correlating the N1-methyl protons to the C7a and C3a carbons of the pyrazole ring. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is vital for confirming stereochemistry and conformational preferences, such as the spatial relationship between the methyl groups and protons on the tetrahydro ring. ipb.pt
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| N1-CH₃ | 3.7 - 3.9 | 35 - 40 | C7a, C3a |
| C3-CH₃ | 2.1 - 2.3 | 10 - 15 | C3, C3a |
| C4-H₂ | 1.8 - 2.2 | 25 - 30 | C5, C3a |
| C5-H | 3.0 - 3.4 | 45 - 55 | C4, C6, C7, C3a |
| C6-H₂ | 1.6 - 2.0 | 20 - 28 | C5, C7 |
Dynamic NMR for Conformational Exchange
The six-membered tetrahydro ring of this compound is not planar and can exist in multiple conformations, such as chair or boat forms, that rapidly interconvert at room temperature. unibas.it This process is known as conformational exchange.
Dynamic NMR (DNMR) is a specialized technique used to study the kinetics of such fast processes. fu-berlin.de By recording NMR spectra over a wide range of temperatures, it is possible to slow down the conformational exchange. At high temperatures, the exchange is fast on the NMR timescale, and averaged signals are observed. As the temperature is lowered, the exchange rate decreases, causing the NMR signals (for example, for the axial and equatorial protons on a methylene (B1212753) group) to broaden, then coalesce, and finally sharpen into separate signals for each conformer at very low temperatures (the slow-exchange regime). unibas.it
Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing valuable insight into the molecule's flexibility and the relative stability of its conformers.
Solid-State NMR for Polymorph Characterization
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical property in pharmaceutical sciences as different polymorphs can have different physical properties. Solid-state NMR (SSNMR) is a key technique for characterizing these different solid forms. nih.govresearchgate.net
Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local electronic environment and internuclear distances within the crystal lattice. nih.gov As a result, different polymorphs of a compound will typically give distinct ¹³C SSNMR spectra because the molecules have different packing arrangements and/or conformations in the solid state. researchgate.net
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov SSNMR can unambiguously identify different polymorphs, quantify the components in a mixture of forms, and provide insights into molecular packing and intermolecular interactions that define the crystal structure. researchgate.netresearchgate.net
X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, allowing for the unambiguous determination of bond lengths, bond angles, and absolute stereochemistry of chiral centers. nih.gov
While a crystal structure for the title compound is not reported, analysis of related tetrahydroindazole (B12648868) derivatives demonstrates the type of data obtained. researchgate.netnih.gov For example, a study on 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one detailed its crystal system, space group, and unit cell dimensions, and analyzed the intermolecular C—H⋯O interactions that define its three-dimensional architecture. nih.gov
Table 3: Example Crystallographic Data for a Related Tetrahydroindazole Derivative
| Parameter | Example Value | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | The basic shape of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| a, b, c (Å) | 6.2, 26.0, 12.4 | Dimensions of the unit cell |
| β (°) | 93.2° | Angle of the unit cell |
| Z | 8 | Number of molecules in the unit cell |
| Intermolecular Interactions | C-H···O, N-H···N | Forces holding the crystal lattice together |
(Data is illustrative, based on published structures of related compounds like pyridazino[4,5-b]indoles and not the title compound) mdpi.com
Chiral Chromatography and Enantiomeric Purity Determination
Given the chiral nature of this compound at the C5 position, its synthesis typically produces a racemic mixture (a 50:50 mixture of the R and S enantiomers). Separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample is crucial, especially in pharmaceutical development, as different enantiomers can have different biological activities.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. mdpi.comnih.gov CSPs are designed with a chiral selector that interacts stereoselectively with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. rsc.org
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules, including heterocyclic amines. frontiersin.orgnih.gov The development of a chiral HPLC method involves optimizing the mobile phase (e.g., mixtures of hexane (B92381) and an alcohol modifier) and sometimes including additives to achieve baseline separation of the enantiomeric peaks. mdpi.com The relative area of the two peaks can then be used to calculate the enantiomeric excess of the sample.
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one |
| MDMB-CHMINACA |
Biophysical Techniques for Ligand-Target Interactions
The study of how a ligand, such as this compound, interacts with its biological target is fundamental in drug discovery and chemical biology. Biophysical techniques provide quantitative data on these interactions.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target molecule in real-time. In a hypothetical SPR experiment involving this compound, one interacting partner (e.g., a target protein) would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip.
The binding process would be monitored by detecting changes in the refractive index at the sensor surface. This allows for the determination of key kinetic parameters:
Association rate constant (k_a): Measures how quickly the compound binds to the target.
Dissociation rate constant (k_d): Measures how quickly the compound dissociates from the target.
Equilibrium dissociation constant (K_D): Calculated as k_d/k_a, it reflects the affinity of the compound for its target. A lower K_D indicates a higher binding affinity.
Hypothetical SPR Data for this compound
| Parameter | Hypothetical Value | Unit |
|---|---|---|
| Association Rate (k_a) | 1 x 10^5 | M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 1 x 10⁻⁴ | s⁻¹ |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction. In a hypothetical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein.
The resulting data would allow for the determination of:
Binding affinity (K_A) and dissociation constant (K_D)
Enthalpy change (ΔH): The heat absorbed or released during binding.
Entropy change (ΔS): The change in the randomness of the system upon binding.
Stoichiometry (n): The ratio of ligand to target in the complex.
Hypothetical Thermodynamic Profile for this compound Binding
| Thermodynamic Parameter | Hypothetical Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.0 | |
| Affinity (K_A) | 1.0 x 10⁸ | M⁻¹ |
| Enthalpy (ΔH) | -10 | kcal/mol |
Differential Scanning Fluorimetry (DSF) for Thermal Stability
Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. The principle is that the binding of a ligand often stabilizes the protein, leading to an increase in its melting temperature (T_m).
In a hypothetical DSF experiment, this compound would be incubated with a target protein and a fluorescent dye that binds to hydrophobic regions of the protein. As the temperature is increased, the protein unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The T_m is the temperature at which 50% of the protein is unfolded. A significant increase in T_m upon addition of the compound would indicate binding and stabilization.
Hypothetical Thermal Shift Data
| Condition | Melting Temperature (T_m) |
|---|---|
| Protein alone | 50.0 °C |
| Protein + this compound | 55.0 °C |
Advanced Separation Techniques (e.g., UPLC-MS/MS for trace analysis in complex research samples)
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective analytical technique ideal for the detection and quantification of trace amounts of a compound in complex biological matrices.
For the analysis of this compound in research samples, a UPLC-MS/MS method would be developed. This would involve optimizing the chromatographic separation on a UPLC column to resolve the compound from other matrix components. The mass spectrometer would be set to a Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion of the compound is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the target compound, minimizing interference from other substances.
Hypothetical UPLC-MS/MS Parameters for Analysis
| Parameter | Hypothetical Setting |
|---|---|
| UPLC | |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |
| Flow Rate | 0.4 mL/min |
| MS/MS | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | [M+H]⁺ m/z |
| Product Ion (Q3) | Specific fragment m/z |
This methodology would allow for the precise quantification of this compound in various complex samples, such as plasma, tissue homogenates, or cell lysates, which is crucial for pharmacokinetic and metabolic studies in a research context.
Future Research Directions and Unexplored Avenues for 1,3 Dimethyl 4,5,6,7 Tetrahydro 1h Indazol 5 Amine
Exploration of Novel Synthetic Pathways and Methodologies
The synthesis of substituted tetrahydroindazoles is a critical area of research, as the efficiency and versatility of the synthetic route can significantly impact the exploration of its derivatives for structure-activity relationship (SAR) studies. While classical methods often involve the condensation of cyclohexanone (B45756) derivatives with substituted hydrazines, future research should focus on developing more advanced and efficient methodologies. nih.gov
Key areas for exploration include:
Multi-component Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to rapidly construct the core tetrahydroindazole (B12648868) scaffold. researchgate.net This approach offers advantages in terms of atom economy, reduced waste, and the ability to generate diverse libraries of analogs efficiently.
Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, purity, and scalability while enhancing safety.
Asymmetric Synthesis: The C5 position of the tetrahydro-1H-indazol-5-amine is a chiral center. Developing stereoselective synthetic routes to obtain specific enantiomers is crucial, as different stereoisomers often exhibit distinct biological activities and pharmacological profiles. myskinrecipes.com
Green Chemistry Approaches: Investigating the use of environmentally benign solvents (e.g., water), catalysts, and reaction conditions to reduce the environmental impact of the synthesis. mdpi.com
| Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Classical Cyclocondensation | Reaction of a substituted cyclohexanone with a substituted hydrazine (B178648). nih.gov | Well-established, straightforward for simple analogs. | Improving yields and regioselectivity for complex substitutions. |
| Multi-component Reactions | One-pot synthesis combining multiple starting materials to build the core structure. researchgate.net | High efficiency, diversity-oriented, reduced workup steps. | Discovery of novel MCRs for the specific 1,3-dimethyl-5-amino pattern. |
| Catalytic C-H Activation | Direct functionalization of the indazole or cyclohexane (B81311) rings to introduce substituents. | High atom economy, late-stage functionalization possibilities. | Developing selective catalysts for specific C-H bonds on the scaffold. |
| Asymmetric Catalysis | Use of chiral catalysts to produce a single enantiomer of the final compound. myskinrecipes.com | Access to stereochemically pure compounds for pharmacological testing. | Identifying effective catalysts for the stereoselective formation of the C5-amine center. |
Investigation of Undiscovered Molecular Targets for the Compound
The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. Derivatives have shown activity as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. myskinrecipes.com A critical future direction for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is the systematic screening and identification of its molecular targets.
Unexplored avenues include:
Kinase Profiling: Comprehensive screening against a broad panel of human kinases is warranted. The 1H-indazole-3-amine structure is a known hinge-binding fragment in some kinase inhibitors, suggesting that this compound could show affinity for specific protein kinases involved in cell signaling and cancer progression. nih.gov
Epigenetic Targets: Investigating the compound's ability to modulate enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs), methyltransferases, or demethylases, which are increasingly important targets in oncology.
Immuno-oncology Targets: Given that some indazole derivatives act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tumor immune evasion, this compound should be evaluated for similar activity. nih.govresearchgate.net
Receptor Binding Assays: Screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify novel pharmacological activities. Tetrahydroindazole-based ligands have been developed for the sigma-2 receptor, indicating potential neurological applications. nih.gov
| Target Class | Rationale/Example from Analogs | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Indazole core acts as a hinge-binder; used in kinase inhibitors for cancer. | Oncology, Inflammatory Diseases | myskinrecipes.comnih.gov |
| Dioxygenases (e.g., IDO1) | 1,3-dimethyl-1H-indazol-6-amine derivatives inhibit IDO1. | Immuno-oncology | nih.govresearchgate.net |
| Sigma Receptors | Tetrahydroindazole derivatives have been developed as selective sigma-2 receptor ligands. | Neurology, Oncology | nih.gov |
| DNA-interacting Proteins | Molecular docking studies of azaindazole derivatives suggest interactions with proteins like MDM2. | Oncology | jocpr.com |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Computational approaches are revolutionizing drug discovery. Applying artificial intelligence (AI) and machine learning (ML) to this compound could accelerate its development. semanticscholar.org
Future research should leverage:
Quantitative Structure-Activity Relationship (QSAR): Building predictive models that correlate structural features of newly synthesized analogs with their biological activity. This can guide the design of more potent and selective compounds.
De Novo Design: Using generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel indazole derivatives with desired properties (e.g., high predicted activity against a specific target, favorable drug-like properties). semanticscholar.org
Target Prediction: Employing inverse docking or machine learning models trained on large bioactivity datasets to predict potential molecular targets for the compound, helping to prioritize experimental screening efforts.
ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound and its derivatives early in the discovery process.
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies
To gain a deeper understanding of the compound's biological effects, it is essential to move beyond traditional 2D cell culture systems. Future mechanistic studies should employ more physiologically relevant models.
Promising models include:
3D Spheroids and Organoids: These models better replicate the complex cell-cell and cell-matrix interactions of native tissues, providing more accurate data on compound efficacy and penetration.
Patient-Derived Xenografts (PDX) Ex Vivo Cultures: Using tissue slices or cells from PDX models allows for testing the compound on patient-derived tumor material, offering insights into potential clinical responses.
Co-culture Systems: For immuno-oncology applications, co-culturing cancer cells with immune cells (e.g., T-cells, macrophages) can be used to study the compound's ability to modulate the tumor microenvironment and restore anti-tumor immunity.
Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the function of human organs, allowing for the study of compound metabolism, efficacy, and toxicity in a more complex, multi-organ system.
| Model Type | Description | Information Gained |
|---|---|---|
| 3D Tumor Spheroids | Self-assembled aggregates of cancer cells grown in suspension or a non-adherent matrix. | Compound penetration, efficacy in a hypoxic core, resistance mechanisms. |
| Patient-Derived Organoids | Cancer stem cells from a patient's tumor grown in a 3D matrix to recapitulate the original tumor. | Patient-specific drug sensitivity, biomarker identification. |
| Immune-Cancer Co-cultures | Cancer cells grown together with specific immune cell populations (e.g., PBMCs, CAR-T cells). | Impact on immune cell activation, cytokine release, cancer cell killing. |
| Organ-on-a-Chip | Microfluidic devices containing living cells to mimic tissue- and organ-level physiology. | Pharmacokinetics, multi-organ toxicity, barrier penetration (e.g., blood-brain barrier). |
Integration with Systems Biology Approaches to Understand Network Perturbations
Rather than focusing on a single target, systems biology approaches can reveal how a compound affects the entire cellular network. Future research should integrate "omics" technologies to create a comprehensive picture of the mechanism of action of this compound.
Key approaches include:
Transcriptomics (RNA-Seq): To identify changes in gene expression patterns following compound treatment, revealing affected signaling pathways.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct view of the cellular machinery impacted by the compound.
Metabolomics: To analyze changes in the cellular metabolome, which can uncover effects on metabolic pathways that are often dysregulated in diseases like cancer.
Chemo-proteomics: Using affinity-based probes derived from the parent compound to directly identify protein binding partners in complex cellular lysates.
Potential for Prodrug Strategies and Targeted Delivery Mechanisms (Mechanistic Design Focus)
Modifying a compound to create a prodrug can improve its pharmacological properties, such as solubility, stability, or tissue-specific delivery. nih.gov The primary amine at the C5 position of this compound is an ideal functional group for chemical modification to create prodrugs.
Mechanistic design strategies to explore include:
Enzyme-Cleavable Linkers: Attaching a promoiety via a linker (e.g., an amide or carbamate) that is specifically cleaved by an enzyme overexpressed in the target tissue (e.g., certain proteases or phosphatases in tumors). This would lead to localized release of the active compound.
pH-Sensitive Prodrugs: Designing a prodrug that is stable at physiological pH (7.4) but is hydrolyzed to release the active drug in the acidic microenvironment of tumors or within cellular lysosomes.
Targeted Delivery Conjugates: Linking the compound to a molecule that binds to a specific cell surface receptor (e.g., a peptide that binds to a receptor upregulated on cancer cells). This would concentrate the drug at the desired site of action, potentially increasing efficacy and reducing systemic toxicity.
Bridging Fundamental Chemical Research to Pre-Translational Studies (excluding clinical trials)
A crucial future direction is to systematically advance the compound from a chemical curiosity to a validated preclinical candidate. This involves a dedicated pre-translational research program.
Essential steps include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs by modifying the methyl groups, the amine substituent, and the stereochemistry at C5. This will elucidate the key structural features required for biological activity.
In Vitro ADME Profiling: Conducting a suite of assays to determine metabolic stability in liver microsomes, plasma protein binding, cell permeability (e.g., Caco-2 assay), and potential for inhibiting or inducing cytochrome P450 enzymes.
In Vivo Pharmacokinetic (PK) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion profile in animal models (e.g., rodents) to determine key parameters like half-life, bioavailability, and tissue distribution.
Efficacy Studies in Animal Models: Once a promising target and mechanism are identified, the compound's efficacy must be tested in relevant animal models of disease (e.g., tumor xenograft models for an anticancer agent).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine?
- The compound is synthesized via multistep routes involving cyclization and functional group transformations. For example, diazepinium precursors (e.g., 1,3-dimethyl-1,3-diazepan-2-one) are treated with oxalyl chloride to form chloro intermediates, followed by nucleophilic substitution with azide or amine groups. Column chromatography (30–80% ethyl acetate in hexanes) and precipitation methods are used for purification . Analogous indazole derivatives are synthesized via condensation reactions with aldehydes or ketones under reflux conditions in solvents like 1,4-dioxane, followed by acid precipitation .
Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?
- 1H NMR (500 MHz, CDCl3) is essential for confirming substituent positions and hydrogen environments, with methyl groups typically appearing as singlets (δ 2.84–3.38 ppm) and tetrahydroindazole protons as multiplet/triplet signals (δ 1.65–3.90 ppm) . ESI-MS (e.g., m/z 228 [M + H]+) validates molecular weight . IR spectroscopy identifies functional groups like azides (N3 stretch at ~2184 cm⁻¹) . Purity is assessed via HPLC (≥98%) and TLC (10% CH3OH:CH2Cl2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Key variables include:
- Solvent selection : Anhydrous CH3CN or CH2Cl2 enhances nucleophilic substitution efficiency by stabilizing ionic intermediates .
- Catalyst use : Triethylamine in 1,4-dioxane improves condensation reactions with malononitrile or cyanoacetate derivatives .
- Temperature control : Heating to 70°C for 16 h ensures complete cyclization, while cooling to −78°C during precipitation minimizes byproducts .
- Stoichiometry : Excess sodium azide (1.5 eq) drives azide substitution to >80% yield .
Q. How do researchers address discrepancies in spectral data during structural elucidation?
- Contradictions in NMR or MS data may arise from tautomerism or residual solvents. For example, 19F NMR (δ −72.66 to −74.16 ppm) confirms counterion integrity (e.g., PF6⁻) in diazepinium salts . Cross-validation with X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolves ambiguities in proton assignments. Discrepancies in ESI-MS adducts ([M + Na]+ vs. [M + H]+) are mitigated using high-resolution instruments .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Anti-tumor activity : Tetrahydroindazole derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 values calculated from dose-response curves .
- Enzyme inhibition : Human dihydroorotate dehydrogenase (DHODH) inhibition is tested via UV-Vis spectroscopy, monitoring the reduction of dichlorophenolindophenol (DCIP) at 600 nm .
- Mechanistic studies : Click chemistry (e.g., azide-alkyne cycloaddition) enables functionalization for target engagement studies in live cells .
Q. What strategies enable functionalization of the indazole core for target-specific applications?
- Azide incorporation : Substitution at the 2-position with NaN3 yields azido derivatives for bioorthogonal tagging .
- Halogenation : Bromine or chlorine at the 4-position facilitates Suzuki-Miyaura coupling for aryl diversification .
- Carboxamide synthesis : Condensation with activated esters (e.g., NHS esters) introduces pharmacophores for receptor binding .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across similar tetrahydroindazole derivatives?
- Variations arise from steric hindrance (e.g., bulky aryl substituents reduce cyclization efficiency) and solvent polarity. For example, derivatives with methylphenyl groups achieve 47–100% yields , while bulkier analogs require iterative recrystallization. Discrepancies in NMR integration ratios (e.g., 3.13–3.11 ppm vs. 3.63 ppm) may reflect conformational flexibility in the tetrahydro ring .
Methodological Tables
| Biological Assay | Protocol | Key Metrics | Reference |
|---|---|---|---|
| DHODH Inhibition | UV-Vis (DCIP reduction at 600 nm) | IC50 ≤ 10 µM for lead compounds | |
| Antiproliferative | MTT assay (72 h incubation) | IC50 values vs. cisplatin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
